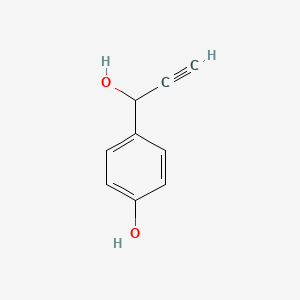

4-(1-Hydroxyprop-2-yn-1-yl)phenol

Description

Contextualization within Propargyl Alcohol and Phenolic Compound Chemistry

4-(1-Hydroxyprop-2-yn-1-yl)phenol is best understood by examining its constituent parts: a phenol (B47542) ring and a propargyl alcohol side chain. Propargyl alcohol, with the chemical formula C₃H₄O, is the simplest stable alcohol containing an alkyne functional group. wikipedia.org It is a versatile reagent in organic synthesis, known for its ability to participate in a wide array of reactions. rawsource.com The chemistry of propargyl alcohols is rich, involving reactions of the hydroxyl group, the triple bond, and the acidic terminal proton.

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a major class of organic compounds with widespread industrial and biological importance. They are key starting materials in the synthesis of polymers, pharmaceuticals, and dyes. The hydroxyl group on the phenol ring significantly influences its chemical reactivity, directing electrophilic substitution to the ortho and para positions and increasing the acidity of the proton compared to aliphatic alcohols.

The compound this compound, therefore, combines the chemical functionalities of both these classes of compounds, leading to a molecule with a rich and diverse reaction chemistry.

Significance of the Phenolic and Alkyne Moieties in Organic Synthesis

The phenolic hydroxyl group and the terminal alkyne (propargyl) group are of immense importance in modern organic synthesis. The phenolic -OH group is a versatile handle for various chemical transformations. It can be alkylated, acylated, or used to form ethers. Its directing effect in electrophilic aromatic substitution is a cornerstone of aromatic chemistry.

The terminal alkyne moiety is a particularly valuable functional group. Its linear geometry and the presence of two pi bonds make it a reactive site for a multitude of transformations. Most notably, terminal alkynes are key participants in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole rings. This reaction is widely used in drug discovery, materials science, and bioconjugation. mdpi.com The terminal alkyne can also be used in Sonogashira coupling, Glaser coupling, and various addition reactions.

The presence of both these moieties in this compound allows for orthogonal chemical modifications, where one functional group can be reacted selectively without affecting the other, opening up avenues for the synthesis of complex molecular architectures.

Overview of Current Research Trajectories for this compound

While specific research on this compound is still emerging, its structural features suggest several promising research directions. Its potential as a synthon for the creation of novel heterocyclic compounds, such as substituted benzofurans and chromenes, is an area of active investigation for related propargylphenols. rsc.org

Furthermore, its bifunctional nature makes it an ideal candidate for the development of novel polymers and materials. The phenolic hydroxyl group can be used for polymerization, while the alkyne can be used for post-polymerization modification via click chemistry. This could lead to the creation of functional materials with tailored properties for applications in electronics, coatings, and drug delivery.

In medicinal chemistry, the compound could serve as a scaffold for the synthesis of new bioactive molecules. The phenol moiety is a common feature in many natural products and drugs, while the propargyl group can be used to attach the molecule to other pharmacophores or to introduce rigidity into a molecule.

Interactive Data Tables

Table 1: General Properties of Propargyl Alcohol and Phenol

| Property | Propargyl Alcohol | Phenol |

| Chemical Formula | C₃H₄O | C₆H₆O |

| Molar Mass | 56.06 g/mol | 94.11 g/mol |

| Appearance | Colorless liquid | White crystalline solid |

| Boiling Point | 114-115 °C | 181.7 °C |

| Acidity (pKa) | ~13.6 | ~10 |

Table 2: Spectroscopic Data for Key Functional Groups

| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Phenolic -OH | 3200-3600 (broad) | 4-12 | 150-160 |

| Terminal Alkyne C≡C-H | ~3300 (sharp) | 2-3 | 65-90 |

| Alkyne C≡C | ~2100 (weak) | - | 65-90 |

| Aromatic C-H | 3000-3100 | 6.5-8.5 | 110-140 |

Detailed Research Findings

Research on compounds structurally similar to this compound has yielded significant findings. For instance, studies on o-propargylphenols have demonstrated their utility in the divergent synthesis of 2-substituted benzofurans and chromenes, important heterocyclic scaffolds in medicinal chemistry. rsc.org The reaction pathways are often directed by the choice of catalyst and reaction conditions, allowing for selective cyclization to either the five-membered benzofuran (B130515) ring or the six-membered chromene ring. rsc.org

The synthetic utility of the propargyl group is further highlighted in the preparation of complex molecules. For example, the addition of terminal alkynes to aldehydes and ketones is a fundamental C-C bond-forming reaction to produce propargylic alcohols. organic-chemistry.org The resulting secondary or tertiary propargylic alcohols can then undergo further transformations.

In the context of bioconjugation, propargyl groups are frequently introduced into molecules to enable their attachment to biomolecules via click chemistry. For instance, a terminal alkyne has been incorporated into an aza-BODIPY dye to allow for its conjugation to an estradiol (B170435) derivative. mdpi.com This strategy of using a propargyl linker is a powerful tool for creating fluorescent probes and targeted drug delivery systems.

The phenolic moiety also plays a crucial role in directing the synthesis and determining the properties of the final products. Phenol derivatives are widely researched for their potential in synthesizing bioactive natural products and conducting polymers. mdpi.com The electronic properties of the phenol ring can be tuned by the introduction of substituents, which in turn can influence the reactivity of the other functional groups in the molecule.

Structure

3D Structure

Properties

CAS No. |

276884-28-7 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

4-(1-hydroxyprop-2-ynyl)phenol |

InChI |

InChI=1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9-11H |

InChI Key |

IQGRDOOZCQXVIC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Hydroxyprop 2 Yn 1 Yl Phenol and Its Precursors

Retrosynthetic Analysis of 4-(1-Hydroxyprop-2-yn-1-yl)phenol

Retrosynthetic analysis is a technique for planning a chemical synthesis that starts with the target molecule and works backward to identify suitable starting materials. amazonaws.com For this compound, the primary disconnection points are the carbon-carbon bonds that form the propargyl alcohol moiety.

The most logical disconnection is at the C1-C2 bond of the propyl group, which is adjacent to the hydroxyl-substituted phenyl ring. This bond is formed via a nucleophilic addition of an alkynyl group to a carbonyl compound. This leads to two key synthons: an electrophilic phenol (B47542) derivative and a nucleophilic ethynyl-containing fragment.

Disconnection 1 (C-C bond): Breaking the bond between the chiral center and the phenyl ring suggests a Friedel-Crafts-type alkynylation of phenol. However, this is often less selective and can lead to multiple isomers. A more common and controllable approach involves the addition of an organometallic acetylide to an aldehyde.

Proposed Precursors: This leads to the identification of 4-hydroxybenzaldehyde (B117250) as the key electrophilic precursor. The corresponding nucleophile would be an ethynyl (B1212043) organometallic reagent, such as ethynylmagnesium bromide or lithium acetylide.

A second possible disconnection involves the C-H bond of the terminal alkyne, suggesting a functional group interconversion from another group, but the direct alkynylation approach is generally more straightforward and efficient for this target molecule.

Development of Novel Synthetic Routes

The synthesis of this compound primarily revolves around the formation of the propargyl alcohol group attached to the phenol ring.

Alkynylation Reactions in the Synthesis of this compound

The addition of a terminal alkyne to an aldehyde is a fundamental and widely used method for constructing propargyl alcohols. In the context of this compound, the key reaction is the alkynylation of 4-hydroxybenzaldehyde.

This reaction is typically carried out using an acetylide nucleophile. The acetylide can be generated in situ from acetylene (B1199291) gas and a strong base like n-butyllithium or by using a pre-formed Grignard reagent like ethynylmagnesium bromide. The phenolic hydroxyl group is acidic and would react with the organometallic reagent. Therefore, it must be protected prior to the alkynylation step. Common protecting groups for phenols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, which are stable to the basic conditions of the alkynylation and can be removed under specific conditions afterward.

A general synthetic sequence is as follows:

Protection: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected.

Alkynylation: The protected 4-hydroxybenzaldehyde reacts with an ethynyl organometallic reagent.

Deprotection: The protecting group is removed to yield the final product, this compound.

Recent advancements have seen the use of copper catalysts in similar reactions, which can proceed under mild conditions. acs.org For instance, copper-catalyzed reactions of related 2-(1-hydroxyprop-2-yn-1-yl)phenols have been reported, highlighting the utility of this class of compounds as synthetic intermediates. acs.org

Stereoselective Approaches to this compound Synthesis

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Consequently, the synthesis can be designed to produce a specific enantiomer. Stereoselective synthesis is crucial in pharmaceutical chemistry, where different enantiomers can have different biological activities. nih.gov

Two primary strategies for achieving stereoselectivity in this synthesis are:

Use of Chiral Catalysts: Enantioselective alkynylation of aldehydes can be achieved using a chiral catalyst. These catalysts, often based on transition metals complexed with chiral ligands, create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.gov For example, copper complexes with chiral P,N ligands have been used for the enantioselective alkynylation of quinolones. nih.gov A similar catalytic system could be adapted for the synthesis of enantiomerically enriched this compound.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of the alkynylation reaction. After the reaction, the auxiliary is removed, yielding the chiral product.

An alternative stereoselective route involves the asymmetric reduction of the corresponding ynone, 4-(1-oxoprop-2-yn-1-yl)phenol. This can be achieved using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic hydrogenation with a chiral catalyst.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally friendly and sustainable. jddhs.com

Catalyst Development for Sustainable Synthesis

A key aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. nih.gov In the synthesis of this compound, catalyst development focuses on:

Catalyst-Free Reactions: Some modern synthetic methods aim to eliminate the need for a catalyst altogether, often by using alternative energy sources like ultrasound irradiation. rsc.org

Heterogeneous Catalysts: Using solid-supported catalysts that can be easily separated from the reaction mixture and recycled. This minimizes waste and reduces the cost of the synthesis.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The addition of an acetylide to an aldehyde is an example of an atom-economical reaction.

The development of recyclable and highly efficient catalysts for the alkynylation step is an active area of research.

Solvent Selection and Process Intensification

Traditional organic solvents are often volatile, toxic, and difficult to dispose of. jddhs.com Green chemistry encourages the use of safer alternatives. jddhs.com For the synthesis of this compound, this could involve:

Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign options such as water, ethanol, or supercritical CO2. jddhs.comnih.gov Reactions in aqueous media are particularly attractive from an environmental standpoint.

Solvent-Free Conditions: Conducting the reaction without a solvent where possible can significantly reduce waste.

Process intensification techniques, such as the use of microreactors or flow chemistry, can also contribute to a greener synthesis. These methods offer better control over reaction conditions, improved safety, and higher yields, often with reduced solvent usage.

Below is a comparative table of traditional versus green solvents that could be considered for this synthesis.

| Feature | Traditional Solvents (e.g., THF, Dichloromethane) | Green Solvents (e.g., Water, Ethanol, PEG 400) |

| Source | Typically petrochemical | Often renewable (bio-based) or readily available |

| Toxicity | Often toxic, carcinogenic, or environmentally persistent | Generally low toxicity and biodegradable |

| Volatility | High (contributes to VOC emissions) | Low to moderate |

| Disposal | Requires specialized and costly disposal methods | Simpler and more environmentally friendly disposal |

| Recyclability | Can be recycled but often energy-intensive | Often easier to recycle or biocompatible |

Adopting these green chemistry principles can lead to a more sustainable and economically viable synthesis of this compound.

Waste Management and Sustainability

Industrial-scale chemical synthesis must consider waste generation and environmental impact. The choice of synthetic route can significantly influence the process's sustainability. Routes that minimize the use of hazardous reagents and solvents and reduce the number of synthetic steps are preferred. For example, catalytic methods are generally more atom-economical than stoichiometric reactions. The development of processes that allow for the recycling of solvents and catalysts is also a key consideration for a green and cost-effective manufacturing process.

Chemical Reactivity and Reaction Mechanisms of 4 1 Hydroxyprop 2 Yn 1 Yl Phenol

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne is a prominent functional group for carbon-carbon bond formation and the construction of heterocyclic systems, primarily through addition reactions across the triple bond.

The terminal alkyne of 4-(1-hydroxyprop-2-yn-1-yl)phenol is an ideal handle for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097) is significantly accelerated and controlled by a copper(I) catalyst. This reaction, now the cornerstone of click chemistry, exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. researchgate.netorganic-chemistry.org The reaction is prized for its simplicity and tolerance of a wide array of functional groups, making it a powerful tool for bioconjugation, materials science, and drug discovery. organic-chemistry.orgkyushu-u.ac.jpyoutube.com For this compound, the CuAAC reaction offers a straightforward method to link the molecule to azide-bearing substrates, such as biomolecules or polymers. youtube.com

A notable example involves a cascade reaction of a similar compound, 2-(1-hydroxyprop-2-yn-1-yl)phenol, with sulfonyl azides in the presence of a copper(I) catalyst. The process is initiated by a CuAAC reaction, followed by a ring-opening of the resulting triazole and subsequent reaction with the adjacent phenolic hydroxyl group to form N-sulfonyl-2-iminocoumarins. This demonstrates the cooperative reactivity of the functional groups within the molecule.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC was developed. This reaction utilizes a strained cycloalkyne, which reacts rapidly with an azide without the need for a metal catalyst. nih.govgoogle.com The driving force for this "copper-free" click reaction is the relief of ring strain in the cycloalkyne. While this compound itself is not strained, it can be readily reacted with strained, azide-functionalized molecules in SPAAC reactions, which are highly valued for their bioorthogonality—the ability to proceed within a living organism without interfering with native biochemical processes. google.comnih.gov

Table 1: Comparison of Click Chemistry Reactions for this compound

| Reaction Type | Catalyst | Key Feature | Regioselectivity | Application Context |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High reaction rate and reliability. | Forms 1,4-disubstituted triazole exclusively. researchgate.netorganic-chemistry.org | Organic synthesis, materials science, controlled bioconjugation. organic-chemistry.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (Strain-driven) | Bioorthogonal, suitable for live-cell imaging and in vivo chemistry. google.comnih.gov | Depends on cycloalkyne structure. | Labeling biomolecules in living systems. |

Hydration: The addition of water across the alkyne triple bond can be catalyzed to form carbonyl compounds. The regioselectivity of the addition is dependent on the reaction conditions.

Markovnikov Hydration: In the presence of aqueous sulfuric acid and a mercury(II) sulfate (B86663) catalyst (HgSO₄), hydration follows Markovnikov's rule. The hydroxyl group adds to the more substituted carbon (the internal carbon of the terminal alkyne), leading to an enol intermediate. This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.orglibretexts.orgkhanacademy.org For this compound, this would produce 4-(1-hydroxy-2-oxopropyl)phenol.

Anti-Markovnikov Hydration: A hydroboration-oxidation sequence provides the anti-Markovnikov product. Reaction with a sterically hindered borane (B79455) (to prevent double addition), followed by oxidation with hydrogen peroxide in a basic solution, places the hydroxyl group on the terminal carbon. The resulting enol tautomerizes to an aldehyde. libretexts.orgfiveable.me This pathway would convert this compound into 4-(1-hydroxy-2-oxoethyl)phenol.

Hydroamination: The addition of an N-H bond from an amine across the triple bond is an atom-economical method to synthesize imines and enamines. These reactions are typically catalyzed by transition metals.

Catalysts based on copper, palladium, and gold have been shown to effectively catalyze the intermolecular hydroamination of terminal alkynes. nih.govacs.orgconicet.gov.armdpi.com The reaction of this compound with an amine like aniline, under appropriate catalytic conditions, would be expected to follow Markovnikov's rule, yielding an imine intermediate after the addition of the amine to the internal carbon of the alkyne.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group's reactivity is dominated by its acidity and the nucleophilicity of its conjugate base, the phenoxide ion. Direct substitution or elimination of the hydroxyl group itself is generally not feasible due to the strength of the sp² C-O bond. fiveable.melibretexts.org

The lone pair of electrons on the phenolic oxygen delocalizes into the aromatic ring, which reduces its nucleophilicity compared to an aliphatic alcohol but increases its acidity (pKa ≈ 10). kyushu-u.ac.jpyoutube.com This enhanced acidity means that even mild bases can deprotonate the phenol (B47542) to form a phenoxide ion, which is a much stronger nucleophile.

This nucleophilicity is key in reactions such as:

Williamson Ether Synthesis: The phenoxide ion readily attacks alkyl halides to form aryl ethers. Selective etherification of the phenol over the secondary alcohol can often be achieved by using a base that is strong enough to deprotonate the phenol but not the alcohol.

Esterification: While direct Fischer esterification with phenols is inefficient, they react readily with more reactive acylating agents like acid anhydrides and acid chlorides, especially in the presence of a base to generate the phenoxide. youtube.com This allows for selective acylation of the phenolic group.

Intramolecular Nucleophilic Attack: As seen in the cascade reaction with sulfonyl azides, the pendant phenoxide, formed in situ, can act as an effective intramolecular nucleophile, attacking an electrophilic intermediate (like a ketenimine) to form a new heterocyclic ring.

Table 2: Summary of Functional Group Reactivity in this compound

| Functional Group | Key Reactions | Common Products | Notes |

|---|---|---|---|

| Terminal Alkyne | CuAAC, SPAAC, Hydration, Hydroamination | Triazoles, Ketones, Aldehydes, Imines | Highly versatile for conjugation and synthesis. researchgate.netgoogle.com |

| Secondary Alcohol | Oxidation, Reduction, Esterification, Etherification | Ketones, Alkanes, Esters, Ethers | Reactions require chemoselective conditions to avoid reacting with the phenol. nih.govnih.gov |

| Phenolic Hydroxyl | Deprotonation, Esterification, Etherification | Phenoxides, Esters, Ethers | More acidic but less nucleophilic than the secondary alcohol. kyushu-u.ac.jp Reactivity enhanced upon deprotonation. |

Electrophilic Aromatic Substitution Reactions on the Phenol Ring

The hydroxyl group of a phenol is a potent activating group in electrophilic aromatic substitution (EAS) reactions. beilstein-journals.orgwikipedia.org It strongly donates electron density into the benzene (B151609) ring through resonance, particularly at the ortho and para positions. beilstein-journals.org In the case of this compound, the para position is already substituted. Consequently, electrophilic attack is predominantly directed to the positions ortho to the hydroxyl group. Due to this high activation, EAS reactions on phenols can often proceed under milder conditions than those required for benzene or less activated aromatic compounds. nih.gov

Common electrophilic aromatic substitution reactions that phenols undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uobaghdad.edu.iq For this compound, these reactions would be expected to yield 2-substituted products. For instance, bromination, which can often lead to poly-substitution in highly activated phenols, would likely need to be carefully controlled to achieve mono-substitution at one of the ortho positions. organic-chemistry.org Similarly, nitration with dilute nitric acid would be expected to yield the corresponding ortho-nitro derivative. beilstein-journals.org

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product |

| Bromination | Br₂ in a non-polar solvent | 2-Bromo-4-(1-hydroxyprop-2-yn-1-yl)phenol |

| Nitration | Dilute HNO₃ | 4-(1-Hydroxyprop-2-yn-1-yl)-2-nitrophenol |

| Sulfonation | Concentrated H₂SO₄ | 2-Hydroxy-5-(1-hydroxyprop-2-yn-1-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Hydroxy-5-(1-hydroxyprop-2-yn-1-yl)phenyl)ethan-1-one (with acetyl chloride) |

It is important to note that the propargyl alcohol side chain may not be stable under the strongly acidic conditions of some EAS reactions, potentially leading to side reactions or decomposition.

Coupling Reactions Involving the Phenolic Moiety

The phenolic moiety of this compound can participate in several types of coupling reactions, most notably those that form carbon-oxygen or carbon-carbon bonds at the phenolic oxygen or the aromatic ring.

One important class of reactions is the Ullmann condensation , which involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base to form a diaryl ether. For this compound, this would involve the deprotonation of the phenolic hydroxyl group by the base, followed by nucleophilic attack on the copper-activated aryl halide. This reaction is a valuable method for the synthesis of aryloxy phenols. mdpi.com

Another significant set of coupling reactions are palladium-catalyzed cross-couplings. The Sonogashira coupling , a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, is particularly relevant to this compound due to its terminal alkyne. wikipedia.orglibretexts.org In a typical Sonogashira reaction, a palladium(0) complex and a copper(I) co-catalyst are employed in the presence of an amine base. libretexts.org While the alkyne of this compound is poised to react, the acidic proton of the phenolic hydroxyl group would need to be considered. It could potentially be deprotonated by the amine base, which might interfere with the catalytic cycle. Therefore, protection of the phenolic hydroxyl group, for example as a silyl (B83357) ether or a methoxymethyl ether, might be necessary prior to the coupling reaction. Alternatively, the phenolic hydroxyl can be converted to a triflate (OTf), which can then act as the electrophilic partner in a Sonogashira coupling with another terminal alkyne.

Table 2: Potential Coupling Reactions of this compound

| Coupling Reaction | Reactants for this compound | Product Type |

| Ullmann Condensation | Aryl halide (e.g., iodobenzene), Cu catalyst, Base | Diaryl ether |

| Sonogashira Coupling (alkyne part) | Aryl halide (e.g., bromobenzene), Pd catalyst, Cu co-catalyst, Amine base | Aryl-substituted alkyne |

| Sonogashira Coupling (as triflate) | Terminal alkyne, Pd catalyst, Cu co-catalyst, Amine base | Diaryl acetylene (B1199291) derivative |

Recent advancements have also focused on oxidative phenol coupling reactions to synthesize complex natural products, which can proceed via C-C or C-O bond formation. mdpi.com These reactions often involve metal catalysts or electrochemical methods and could potentially be applied to this compound to form dimeric structures or other complex molecules. mdpi.comrsc.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The diverse functionality of this compound makes it an attractive candidate for the design of novel MCRs.

For instance, the synthesis of chromene derivatives, which are prevalent in many bioactive molecules, can be achieved through MCRs. uobaghdad.edu.iq A plausible MCR involving this compound could be a variation of the L-proline-catalyzed reaction for the synthesis of chromeno[2,3-b]chromenes, which utilizes a 4-hydroxy-coumarin derivative, an aromatic aldehyde, and a C-H acid. rsc.org In a hypothetical scenario, this compound could react with an aldehyde and a suitable C-H acid in a domino Knoevenagel/Michael addition/cyclization sequence.

Another possibility lies in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a cornerstone of MCR chemistry. The terminal alkyne of this compound can readily react with an organic azide to form a 1,2,3-triazole. This reaction could be part of a multi-component sequence where the azide is generated in situ or is part of a molecule that can undergo further reactions with the phenolic moiety.

Mechanistic Studies of Key Transformations of this compound

The mechanisms of the reactions that this compound undergoes are generally well-understood for each of its functional groups.

Electrophilic Aromatic Substitution: The mechanism proceeds via the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring and, importantly, onto the oxygen atom of the hydroxyl group, which strongly stabilizes the intermediate and lowers the activation energy of the reaction. beilstein-journals.org The subsequent loss of a proton from the site of electrophilic attack restores the aromaticity of the ring and yields the substituted phenol. beilstein-journals.org

Sonogashira Coupling: The catalytic cycle of the Sonogashira reaction is believed to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, the amine base, and the Cu(I) salt. A transmetalation step then occurs where the acetylide group is transferred from the copper to the palladium center. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org For copper-free Sonogashira couplings, the mechanism is thought to involve the formation of a palladium-acetylide complex directly, often facilitated by the amine base. libretexts.org

Ullmann Condensation: The mechanism of the Ullmann reaction is still a subject of some debate but is generally thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. The phenoxide then coordinates to the copper center, and subsequent reductive elimination forms the C-O bond of the diaryl ether and regenerates the Cu(I) catalyst.

Derivatization and Analogue Synthesis of 4 1 Hydroxyprop 2 Yn 1 Yl Phenol

Structural Modification at the Alkyne Terminus

The terminal alkyne group of 4-(1-hydroxyprop-2-yn-1-yl)phenol is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of a wide range of derivatives.

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comwikipedia.org This palladium-catalyzed cross-coupling reaction, typically co-catalyzed by a copper(I) salt, proceeds under mild conditions and tolerates a broad range of functional groups. nrochemistry.comlibretexts.org The reactivity of the halide partner generally follows the trend I > OTf > Br > Cl. nrochemistry.comwikipedia.org For instance, the reaction of this compound with an aryl iodide can be carried out at room temperature in a solvent like tetrahydrofuran (B95107) (THF) with a suitable base, such as diisopropylamine. nrochemistry.com

Another significant transformation of the alkyne terminus is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." This reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst leads to the formation of the corresponding triazole derivative. nih.gov A one-pot synthesis of 1,4-diphenyl-1H-1,2,3-triazole has been reported with high yields under microwave-assisted conditions. researchgate.net

Furthermore, a copper-catalyzed cascade reaction of 2-(1-hydroxyprop-2-yn-1-yl)phenols with sulfonyl azides has been developed, leading to the formation of C3-unsubstituted N-sulfonyl-2-iminocoumarins. This process is believed to initiate with a CuAAC reaction, followed by a series of rearrangements.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Catalyst/Reagents | Yield (%) |

| This compound | Aryl Iodide | Sonogashira Coupling | 4-(1-Hydroxy-3-arylprop-2-yn-1-yl)phenol | Pd(PPh₃)₂Cl₂/CuI, Diisopropylamine, THF | High |

| This compound | Phenyl Azide | CuAAC | 1-(4-(1-Hydroxyprop-2-yn-1-yl)phenyl)-4-phenyl-1H-1,2,3-triazole | Copper(I) salt | High |

| 2-(1-Hydroxyprop-2-yn-1-yl)phenol | Sulfonyl Azide | Cascade Reaction | N-Sulfonyl-2-iminocoumarin | Copper(I) catalyst | - |

Functionalization of the Secondary Alcohol Group

The secondary alcohol group in this compound offers another site for derivatization through oxidation, esterification, and etherification reactions.

Oxidation of the secondary alcohol to a ketone provides a route to 4-(1-oxoprop-2-yn-1-yl)phenol. This transformation can be achieved using various oxidizing agents. For instance, vanillyl-alcohol oxidase has been shown to efficiently oxidize similar short-chain 4-alkylphenols. nih.gov The oxidation of aralkyl ketones can be achieved using N-bromosuccinimide (NBS) in the presence of active aluminum oxide. nih.gov

Esterification of the secondary alcohol can be accomplished by reacting this compound with acyl chlorides or acid anhydrides. youtube.com For example, reaction with ethanoyl chloride (acetyl chloride) in the presence of a base would yield the corresponding acetate (B1210297) ester. youtube.com The use of titanium dioxide (TiO₂) as a reusable catalyst for the esterification of phenols with acid chlorides under solvent-free conditions has been reported to give excellent yields.

Etherification of the secondary alcohol can be achieved through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. utahtech.eduyoutube.comkhanacademy.org

| Starting Material | Reagent | Reaction Type | Product | Catalyst/Conditions | Yield (%) |

| This compound | Oxidizing Agent (e.g., NBS/Al₂O₃) | Oxidation | 4-(1-Oxoprop-2-yn-1-yl)phenol | Methanol, reflux | High |

| This compound | Acyl Chloride (e.g., Acetyl Chloride) | Esterification | 1-(4-Hydroxyphenyl)prop-2-yn-1-yl acetate | Base | Good |

| This compound | Alkyl Halide (e.g., Methyl Iodide) | Williamson Ether Synthesis | 4-(1-Methoxyprop-2-yn-1-yl)phenol | Base (e.g., NaOH) | Good |

Substitution on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution, allowing for the introduction of various functional groups at the ortho and para positions relative to the hydroxyl group.

Halogenation of phenols can be achieved using reagents like bromine water, which typically leads to polybromination due to the high reactivity of the phenol (B47542) ring. organic-chemistry.org For more controlled monobromination, N-bromosuccinimide (NBS) can be employed, often with a catalyst like active aluminum oxide to direct the substitution. nih.gov The pH and choice of brominating agent can influence the kinetics and selectivity of the reaction. chemrxiv.org

Nitration of phenols can be carried out using dilute nitric acid to yield a mixture of ortho- and para-nitrophenols. organic-chemistry.org The use of metal salts impregnated on catalysts like Yb-Mo-montmorillonite KSF has been shown to be effective for the nitration of phenolic compounds under mild conditions. arkat-usa.org

| Starting Material | Reagent | Reaction Type | Product(s) | Catalyst/Conditions |

| This compound | N-Bromosuccinimide | Bromination | Bromo-4-(1-hydroxyprop-2-yn-1-yl)phenol | Neutral Al₂O₃, Acetonitrile (B52724), reflux |

| This compound | Nitric Acid | Nitration | Nitro-4-(1-hydroxyprop-2-yn-1-yl)phenol | Yb-Mo-HKSF catalyst |

Synthesis of Polymeric and Oligomeric Structures from this compound

The presence of multiple reactive functional groups in this compound makes it a valuable monomer for the synthesis of polymers and oligomers with unique architectures and properties.

The alkyne and hydroxyl functionalities allow for alkyne-based click polymerization . For instance, the reaction with diisocyanates could lead to the formation of polyurethanes, where the hydroxyl group reacts with the isocyanate. The terminal alkyne groups would then be available for further post-polymerization modification via click chemistry. The development of X-yne (thiol-yne, hydroxyl-yne, and amino-yne) click polymerization offers a safer alternative to azide-alkyne click polymerization for creating novel polymers.

Furthermore, the phenolic hydroxyl and the secondary alcohol can participate in polyesterification reactions with diacyl chlorides or dicarboxylic acids to form polyesters.

The synthesis of single-chain nanoparticles has been achieved through click chemistry, demonstrating the utility of these reactions in creating complex polymeric architectures. scielo.org.mx

| Monomer | Co-monomer/Reaction Type | Polymer Type | Potential Properties |

| This compound | Diisocyanate | Polyurethane | Functionalizable with alkyne side chains |

| This compound | Diacyl Chloride | Polyester | Biodegradable, functionalizable |

| This compound | Thiol-yne Click Polymerization | Poly(thioether) | High refractive index, optical applications |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of the derivatives of this compound is intrinsically linked to the nature of the substituents introduced.

In Sonogashira couplings , the electronic nature of the aryl halide significantly impacts the reaction rate, with electron-withdrawing groups generally increasing reactivity. wikipedia.orgresearchgate.net The choice of palladium catalyst and ligands is also crucial, with bulky and electron-rich ligands often leading to more efficient couplings. libretexts.org

For electrophilic substitution on the phenolic ring , the strong activating and ortho-, para-directing effect of the hydroxyl group dominates. The introduction of other substituents will modulate this reactivity. For example, an electron-withdrawing group on the ring will decrease the rate of further electrophilic substitution.

The reactivity of the secondary alcohol is influenced by steric hindrance around the hydroxyl group. Bulky substituents on the alkyne or the phenolic ring can hinder its reaction with other molecules.

The development of various derivatives of this compound has been driven by the search for compounds with specific biological activities, such as in the synthesis of 1,2,4-triazole (B32235) derivatives with potential anticancer properties. nih.gov The synthesis of cationic 1,4-diphenyl-1H-1,2,3-triazoles has also been explored for their antiprotozoal activity. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 4 1 Hydroxyprop 2 Yn 1 Yl Phenol Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., Two-Dimensional NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 4-(1-hydroxyprop-2-yn-1-yl)phenol, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would be employed for a comprehensive analysis. researchgate.net

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the phenol (B47542) ring would appear as distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton of the hydroxymethine group would likely appear as a triplet, and the acetylenic proton would be a sharp singlet. The hydroxyl protons are often broad and their chemical shift is concentration-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms. The chemical shifts of the carbon atoms in the phenolic ring, the alkyne, and the hydroxymethine group would be indicative of their electronic environment. researchgate.net

Two-Dimensional (2D) NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY: This experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the methine proton of the propargyl alcohol and the acetylenic proton.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

Solid-State NMR (ssNMR): While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR can provide insights into the structure and dynamics of this compound in its solid form. This can be particularly useful for studying polymorphism and intermolecular interactions, such as hydrogen bonding, in the crystalline state.

Predicted NMR Data for this compound:

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (2H, d) | 7.30 | C (quaternary, aromatic) | 156.0 |

| Aromatic (2H, d) | 6.80 | C (quaternary, aromatic) | 132.0 |

| Methine (1H, t) | 5.40 | CH (aromatic) | 128.0 |

| Acetylenic (1H, s) | 2.60 | CH (aromatic) | 115.0 |

| Phenolic OH (1H, s) | 9.50 | C (alkyne) | 84.0 |

| Alcoholic OH (1H, br s) | 2.50 | CH (alkyne) | 75.0 |

| CH (alcohol) | 63.0 |

Note: Predicted chemical shifts are for a representative spectrum in a common NMR solvent like DMSO-d₆ and may vary based on experimental conditions.

Mass Spectrometry Approaches (e.g., High-Resolution Mass Spectrometry, Fragmentation Pathway Analysis)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high confidence, confirming the molecular formula as C₉H₈O₂.

Fragmentation Pathway Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve:

Loss of a water molecule from the alcohol.

Cleavage of the bond between the aromatic ring and the propargylic side chain.

Fragmentation of the propargyl group.

Predicted Mass Spectrometry Data for this compound:

| m/z | Predicted Fragment | Significance |

| 148.0524 | [M]⁺ | Molecular Ion |

| 131.0497 | [M - H₂O]⁺ | Loss of water |

| 115.0548 | [M - H₂O - CH]⁺ | Subsequent fragmentation |

| 105.0334 | [C₇H₅O]⁺ | Cleavage of the propargyl group |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

Note: Predicted m/z values are based on the expected fragmentation of the molecule.

Vibrational Spectroscopy (Infrared, Raman) for Structural Elucidation and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions like hydrogen bonding. researchgate.net

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the various functional groups. The broad O-H stretching band of the phenolic hydroxyl group would be a prominent feature, and its position and shape can indicate the extent of hydrogen bonding. The C≡C stretching of the terminal alkyne and the C-O stretching of the alcohol and phenol would also be observable.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to FTIR. The C≡C stretching of the alkyne often gives a strong and sharp signal in the Raman spectrum. The symmetric breathing mode of the aromatic ring is also typically Raman active.

Hydrogen Bonding Studies: By comparing the vibrational spectra of this compound in different states (e.g., solid vs. dilute solution), information about intermolecular and intramolecular hydrogen bonding can be obtained. For instance, a shift in the O-H stretching frequency to lower wavenumbers in the solid state would indicate the presence of strong intermolecular hydrogen bonding.

Predicted Vibrational Spectroscopy Data for this compound:

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Phenolic O-H stretch | 3600-3200 (broad) | Weak |

| Alcoholic O-H stretch | 3500-3200 (broad) | Weak |

| Acetylenic C-H stretch | ~3300 | Strong |

| Aromatic C-H stretch | 3100-3000 | Medium |

| C≡C stretch | ~2100 | Strong, sharp |

| Aromatic C=C stretch | 1600-1450 | Strong |

| C-O stretch (phenol) | ~1230 | Medium |

| C-O stretch (alcohol) | ~1050 | Medium |

X-ray Crystallography and Solid-State Structure Determination

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and provide detailed insights into intermolecular interactions, such as hydrogen bonding and π-π stacking interactions between the phenolic rings. This information is crucial for understanding the physical properties of the solid material.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable for stereoisomers)

The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group of the propargylic alcohol. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for distinguishing between these enantiomers and for determining the enantiomeric purity of a sample.

A racemic mixture (a 50:50 mixture of both enantiomers) will be optically inactive. However, an enantiomerically enriched sample will rotate the plane of polarized light, and this rotation can be measured using a polarimeter. The magnitude and sign of the optical rotation are characteristic of the enantiomer and its concentration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of this compound would be expected to show a characteristic CD spectrum, which can be used to determine the enantiomeric excess (ee) of a mixture. masterorganicchemistry.com

Chromatographic Techniques for Purity and Separation of Isomers

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. A reversed-phase HPLC method, using a C18 column and a mobile phase of water and acetonitrile (B52724) or methanol, would be suitable for determining the purity of a synthesized sample of this compound. sielc.com

For the separation of the enantiomers, chiral HPLC is the method of choice. nih.govchromatographyonline.com This involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of chiral alcohols. chromatographyonline.com The enantiomeric excess of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. masterorganicchemistry.comyoutube.com

Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is thermally stable and volatile. Derivatization of the hydroxyl groups to make the compound more volatile may be necessary. Chiral GC columns are also available for the separation of enantiomers.

Representative Chiral HPLC Conditions for Propargyl Alcohols:

| Parameter | Condition |

| Column | Chiralcel OD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Note: These are representative conditions and would need to be optimized for the specific separation of this compound enantiomers. researchgate.net

Computational and Theoretical Investigations of 4 1 Hydroxyprop 2 Yn 1 Yl Phenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of molecules like 4-(1-Hydroxyprop-2-yn-1-yl)phenol. These methods provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties.

Key parameters determined through these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For phenolic compounds, the electronic properties are significantly influenced by the interplay between the aromatic ring and its substituents. In the case of this compound, the hydroxyl (-OH) group acts as an electron-donating group, increasing the electron density of the phenyl ring, while the hydroxypropynyl group's influence would be a key aspect of the investigation.

Table 1: Representative Quantum Chemical Parameters for a Phenolic Compound (Illustrative)

| Parameter | Calculated Value (Illustrative) | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311G(d,p) |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules over time, providing a detailed picture of intermolecular interactions. For this compound, MD simulations would be crucial for understanding how it interacts with itself and with solvent molecules. These interactions are governed by forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

The hydroxyl group of the phenol (B47542) and the propargyl alcohol moiety are both capable of forming hydrogen bonds, which would significantly influence the compound's properties in solution, such as its solubility and boiling point. MD simulations can model these hydrogen bonding networks and their dynamics. By placing a number of this compound molecules in a simulation box with a chosen solvent (e.g., water or an organic solvent), one can observe the formation and breaking of hydrogen bonds and quantify their lifetimes and geometries.

Force fields, which are sets of parameters describing the potential energy of the system, are essential for MD simulations. For phenolic compounds, force fields like CHARMM and AMBER are commonly used. The simulations would provide data on the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, offering insights into the local structure of the solution.

Prediction of Spectroscopic Signatures (NMR, IR, Ultraviolet-Visible)

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. The calculated chemical shifts are then compared to experimental data or used to aid in the assignment of complex spectra. For this compound, the calculations would predict the chemical shifts for the aromatic protons, the hydroxyl proton, the methine proton, and the acetylenic proton, as well as for all the carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT methods. These frequencies correspond to the absorption bands observed in an IR spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl groups, the C-H stretches of the aromatic ring and the alkyne, the C≡C triple bond stretch, and various bending and stretching modes of the phenyl ring. Comparing the calculated spectrum with an experimental one can help in assigning the observed bands to specific molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. These calculations provide the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, the UV-Vis spectrum would be dominated by π→π* transitions within the aromatic ring. The position and intensity of these absorptions would be influenced by the substituents.

Table 2: Predicted Spectroscopic Data for a Substituted Phenol (Illustrative)

| Spectroscopy | Predicted Peak/Shift (Illustrative) | Assignment |

|---|---|---|

| ¹H NMR | 7.2 ppm (doublet) | Aromatic proton (ortho to OH) |

| ¹³C NMR | 155 ppm | Aromatic carbon (attached to OH) |

| IR | 3350 cm⁻¹ (broad) | O-H stretch (hydrogen-bonded) |

| IR | 2110 cm⁻¹ (weak) | C≡C stretch |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions. For this compound, this would involve identifying potential reaction pathways, locating the transition state structures, and calculating the activation energies. This information is crucial for understanding the reactivity of the compound and predicting the products of its reactions.

For instance, the propargyl alcohol moiety can undergo various transformations, such as addition reactions to the triple bond or rearrangements. The phenolic hydroxyl group can also participate in reactions, such as etherification or esterification. Computational methods, particularly DFT, can be used to model the potential energy surface of these reactions. By locating the transition state—the highest energy point along the reaction coordinate—the activation energy can be determined. This allows for the comparison of different possible reaction pathways and the identification of the most favorable one.

Studies on the reactions of propargyl radicals with other molecules provide a basis for understanding the potential reactivity of the propargyl group in this compound. These studies often employ high-level quantum chemical methods to map out the complex potential energy surfaces involved.

Conformational Analysis of this compound and its Derivatives

The presence of a flexible side chain in this compound means that it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is important because the conformation of a molecule can significantly affect its physical and biological properties.

Computational methods for conformational analysis typically involve a systematic or stochastic search of the conformational space. For each generated conformation, the energy is minimized using methods like molecular mechanics or DFT. This results in a set of low-energy conformers and their relative populations can be estimated using the Boltzmann distribution. For this compound, the key rotational bonds would be around the C-C bond connecting the phenyl ring to the propargyl group and the C-O bond of the hydroxyl group. The potential energy surface can be scanned by systematically rotating these bonds to identify the energy minima and transition states between them.

Rational Design of Derivatives Based on Theoretical Predictions

The insights gained from computational studies can be used to rationally design new derivatives of this compound with desired properties. For example, if the goal is to enhance a particular biological activity, computational docking studies can be used to predict how different derivatives would bind to a target protein.

By modifying the substituents on the phenyl ring or the propargyl group in silico, it is possible to screen a large number of potential derivatives and prioritize the most promising candidates for synthesis and experimental testing. For instance, modifying the electronic properties of the molecule by introducing electron-withdrawing or electron-donating groups could alter its reactivity or biological activity. In silico screening of phenolic compounds has been used to identify potential inhibitors for various enzymes. These studies often involve creating a library of virtual compounds and using computational tools to predict their binding affinities and other properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Exploration of 4 1 Hydroxyprop 2 Yn 1 Yl Phenol in Advanced Materials Science

Utilization as a Monomer in Polymer Synthesis (e.g., Polyurethanes, Polyesters)

The bifunctional nature of 4-(1-Hydroxyprop-2-yn-1-yl)phenol, arising from its two hydroxyl groups (one phenolic and one secondary alcohol), makes it a prime candidate for use as a monomer in step-growth polymerization.

Polyurethanes: The hydroxyl groups of this compound can react with isocyanate groups to form urethane (B1682113) linkages, the fundamental bond in polyurethanes. researchgate.netmdpi.com The differing reactivity of the phenolic and secondary alcohols could be exploited to control the polymerization process. The phenolic hydroxyl is generally more acidic and may exhibit different reaction kinetics compared to the secondary alcohol. wikipedia.org This could potentially be used to create specific polymer architectures. The incorporation of this monomer would introduce both aromatic character, enhancing thermal stability and rigidity, and a pendant alkyne group along the polymer backbone. This alkyne functionality serves as a reactive handle for subsequent post-polymerization modifications, such as cross-linking or the attachment of other functional molecules via "click chemistry" reactions. While specific studies on polyurethanes from this exact monomer are lacking, research on other phenolic diols demonstrates their utility in creating polymers with enhanced thermal properties. researchgate.net

Polyesters: Similarly, this compound could be used in the synthesis of polyesters through reaction with dicarboxylic acids or their derivatives. The resulting polyesters would also feature pendant alkyne groups, offering a route to functional materials. Research on other alkyne-functionalized polyesters has shown their utility in creating cross-linkable and biodegradable elastomers for biomedical applications. researchgate.netnih.govnih.govsigmaaldrich.com These materials can be rapidly cured using thiol-yne click chemistry, which is often triggered by a low-power UV lamp. nih.gov

An illustrative data table of hypothetical properties for a polyurethane synthesized using this compound is presented below. These values are based on typical data for polyurethanes derived from other aromatic diols.

| Property | Illustrative Value |

| Glass Transition Temperature (Tg) | 120 - 150 °C |

| Decomposition Temperature (TGA, 5% weight loss) | > 300 °C |

| Tensile Strength | 40 - 60 MPa |

| Young's Modulus | 1.5 - 2.5 GPa |

Integration into Functional Hybrid Materials

The terminal alkyne and phenolic hydroxyl groups of this compound are ideal for the integration of this molecule into organic-inorganic hybrid materials.

The phenolic hydroxyl can form strong hydrogen bonds or react with metal alkoxides in a sol-gel process to form a covalently linked network. The alkyne group, on the other hand, can be used to attach the molecule to the surface of nanoparticles or other substrates. For instance, it is known that alkyne derivatives can be used for the surface functionalization of gold nanoparticles, providing a stable and robust alternative to more commonly used thiol-based methods. acs.orgresearchgate.netnih.gov This could be leveraged to create hybrid materials with tailored optical, electronic, or catalytic properties.

Furthermore, the propargyl group itself is a versatile component in materials science. Propargyl ether-functionalized polymers have been shown to form cross-linked networks upon heating, resulting in materials with high thermal stability, high glass transition temperatures, and excellent mechanical properties. rsc.org

Role in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create ordered structures. This compound contains several features that could drive self-assembly.

The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking interactions. These interactions are known to be key drivers in the self-assembly of many organic molecules, including those that form hydrogels. nih.govnih.gov The directionality of the hydrogen bonds and the stacking of the aromatic rings could lead to the formation of well-defined nanostructures, such as fibers, ribbons, or sheets. nih.gov

Potential in Catalysis and Ligand Design

The structural motifs within this compound suggest its potential use as a ligand in coordination chemistry and catalysis. The phenolic oxygen and the alcoholic oxygen can both act as coordination sites for metal ions. The alkyne group can also coordinate to transition metals, and this interaction is fundamental to many catalytic transformations of alkynes. acs.orgmdpi.com

The combination of a phenol (B47542) and an alkyne in one molecule opens up possibilities for designing bifunctional or "hemilabile" ligands, where one part of the ligand can reversibly bind to a metal center, potentially influencing the catalytic activity and selectivity. While there is extensive research on propargyl compounds in catalysis, particularly in reactions catalyzed by gold, copper, and nickel, the specific application of this compound as a ligand is not reported. acs.orgrsc.orgrsc.orgnih.gov However, the known reactivity of these functional groups suggests that this compound could be a valuable building block for the synthesis of novel ligands for a variety of catalytic reactions. rsc.orgacs.org

Application in Chemical Sensing and Biosensing Platforms

Chemical sensors and biosensors often rely on the specific interaction of an analyte with a recognition element, which then transduces this interaction into a measurable signal. This compound has features that could be exploited in the design of such platforms.

The phenolic group is known to be electrochemically active and can be used for the detection of various analytes through changes in its oxidation potential. Furthermore, the alkyne group is a versatile handle for the immobilization of the molecule onto sensor surfaces, such as gold electrodes or nanoparticles. acs.orgresearchgate.netnih.gov The "click" reaction of the terminal alkyne with an azide-functionalized probe molecule is a highly efficient and specific method for creating sensor surfaces. mdpi.comacs.org

For example, the molecule could be attached to a surface and then further functionalized with a receptor that specifically binds to a target analyte. The binding event could then be detected through a change in the electrochemical or optical properties of the surface. The use of alkyne-functionalized probes is an emerging area in chemical biology and sensing, and this compound could serve as a useful component in the development of new sensing technologies. nih.gov

An illustrative table of potential sensing applications is provided below.

| Sensing Target | Potential Transduction Method | Role of this compound |

| Heavy Metal Ions | Electrochemical (e.g., Voltammetry) | Ligand for metal ion complexation, altering the electrochemical signal of the phenol. |

| pH | Spectroscopic (e.g., Fluorescence) | The phenolic group's protonation state affects its fluorescence properties. |

| Biomolecules (e.g., Proteins, DNA) | Surface Plasmon Resonance (SPR) | Immobilization platform on a gold surface via the alkyne group for capturing target biomolecules. |

| Reactive Oxygen Species (ROS) | Colorimetric/Fluorometric | The phenol group can be oxidized by ROS, leading to a change in color or fluorescence. |

In Vitro Biological and Mechanistic Studies of 4 1 Hydroxyprop 2 Yn 1 Yl Phenol and Its Derivatives

Investigation of Molecular Targets and Binding Mechanisms in vitro

There is no direct research identifying the specific molecular targets of 4-(1-hydroxyprop-2-yn-1-yl)phenol. However, based on its structure, potential interactions can be hypothesized. The phenolic ring is a common feature in many compounds that interact with a variety of biological targets. For instance, phenolic compounds are known to interact with proteins through hydrogen bonding and hydrophobic interactions.

Enzyme Inhibition/Activation Studies in vitro

While no studies have specifically tested this compound, related phenolic compounds have been extensively studied as enzyme inhibitors, particularly against tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govmdpi.com For example, various natural and synthetic phenols have demonstrated the ability to inhibit tyrosinase, suggesting a potential application in treating hyperpigmentation. mdpi.com The mechanism often involves the phenol (B47542) acting as a competitive or mixed-type inhibitor, binding to the enzyme's active site. mdpi.comnih.gov

Derivatives of similar structures, such as (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, have shown potent tyrosinase inhibitory activity. nih.gov

Table 1: Tyrosinase Inhibitory Activity of a Related Compound

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |

| Compound 8 (a furan-chalcone derivative) | Mushroom Tyrosinase (monophenolase) | Mixed | 0.0433 | nih.gov |

| Compound 8 (a furan-chalcone derivative) | Mushroom Tyrosinase (diphenolase) | Mixed | 0.28 | nih.gov |

This table presents data for a related compound to illustrate potential activity, not for this compound itself.

Receptor Ligand Binding Assays (Cell-free or Cell-based in vitro)

Specific receptor ligand binding assays for this compound are not available in the current literature. The phenolic structure is a key component in some receptor ligands. For example, derivatives of 4-(hydroxyphenyl)piperazine have been designed as tyrosinase inhibitors, and some quinazolinone derivatives containing a hydroxyphenyl group act as β1-adrenergic receptor antagonists. nih.gov

Cellular Uptake and Localization Studies in vitro

Information regarding the cellular uptake and localization of this compound is not documented. For related phenolic compounds, cellular activity has been observed. For instance, certain furan-chalcone derivatives have been shown to attenuate melanin synthesis and cellular tyrosinase activity in B16F10 melanoma cells. nih.gov

Structure-Activity Relationship (SAR) Studies for in vitro Biological Interactions

There are no specific SAR studies for this compound. However, SAR studies on related classes of compounds highlight the importance of the phenolic hydroxyl group and substitutions on the aromatic ring for biological activity. For tyrosinase inhibitors, the presence and position of hydroxyl groups on the phenyl ring are often critical for potent inhibition. nih.gov In a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, a 2,4-dihydroxy substitution on the phenyl ring resulted in the most potent tyrosinase inhibition. nih.gov

Mechanistic Elucidation of Observed in vitro Biological Phenomena

Given the absence of direct in vitro studies on this compound, no mechanistic elucidations are available. For related tyrosinase inhibitors, kinetic studies often reveal a competitive or mixed-type inhibition mechanism, indicating that the inhibitor binds to the free enzyme or the enzyme-substrate complex. nih.gov Molecular docking studies on these related compounds suggest binding to catalytic and allosteric sites of the enzyme. nih.gov

Future Research Directions and Unexplored Avenues for 4 1 Hydroxyprop 2 Yn 1 Yl Phenol

Synergistic Research with Emerging Technologies

The convergence of chemical synthesis with cutting-edge technologies offers exciting prospects for advancing our understanding and application of 4-(1-Hydroxyprop-2-yn-1-yl)phenol.

Nanotechnology: The integration of this compound with nanomaterials could lead to the development of novel functional materials. researchgate.net The phenolic group can facilitate the in-situ synthesis of metal nanoparticles, while the propargyl group can be used for further functionalization through "click" chemistry reactions. researchgate.net This could lead to the creation of targeted drug delivery systems, advanced sensors, and new catalytic platforms. The synergistic effects observed between nanoparticles and other materials, such as phthalocyanines in voltammetric sensors, suggest that combining this compound with nanoparticles could enhance the performance of such devices for detecting various analytes. nih.govresearchgate.net

High-Throughput Screening (HTS): To explore the full bioactive potential of this compound and its derivatives, high-throughput screening methods are essential. researchgate.netnih.gov HTS can be employed to rapidly assess the compound's efficacy against a wide range of biological targets, including enzymes and receptors. nih.gov Colorimetric assays and other high-throughput methods can be developed to screen for activities such as antioxidant potential or specific enzyme inhibition. researchgate.netnih.gov

Computational Chemistry: In silico studies, including molecular modeling and density functional theory (DFT) calculations, can provide valuable insights into the structure-activity relationships of this compound. These computational approaches can be used to predict its reactivity, binding affinities with biological targets, and spectroscopic properties. This can help in designing new derivatives with enhanced biological activities and guide experimental work.

Challenges and Opportunities in this compound Research

While the potential of this compound is significant, there are challenges to be addressed and opportunities to be seized in its research.

Synthetic Methodologies: The synthesis of substituted propargyl alcohols can be challenging, often requiring specific catalysts and reaction conditions to achieve high yields and selectivity. nih.gov The development of more efficient, scalable, and stereoselective synthetic routes to this compound and its analogs is a key challenge. Overcoming issues such as the formation of side products and the purification of the final compound is crucial for making this compound more accessible for further research. nih.govacs.org

Functionalization and Derivatization: The presence of multiple reactive sites in this compound presents a wealth of opportunities for chemical modification. nih.gov The phenolic hydroxyl group can be esterified or etherified, the aromatic ring can undergo electrophilic substitution, and the alkyne can participate in various coupling and cycloaddition reactions. rsc.orgresearchgate.net This allows for the creation of a diverse library of derivatives with potentially improved properties, such as enhanced bioavailability or targeted biological activity. nih.gov

Exploration of Bioactivity: While phenolic compounds are known for their antioxidant and other biological activities, the specific bioactivities of this compound remain largely unexplored. nih.gov There is a significant opportunity to investigate its potential as an antimicrobial, anti-inflammatory, or anticancer agent. mdpi.com Its structural similarity to other bioactive propargyl alcohol-containing compounds suggests that it could be a valuable scaffold for drug discovery.

Development of Novel Methodologies for its Study

Advancing the study of this compound will require the development and application of novel analytical and biological methodologies.

Advanced Analytical Techniques: Due to its chiral nature, the development of enantioselective analytical methods is crucial for studying this compound. mdpi.com Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) can be optimized for the separation and quantification of its enantiomers. mdpi.comchromatographyonline.comsigmaaldrich.comyoutube.comwikipedia.org This will be essential for understanding the stereospecific interactions of the compound in biological systems.

Novel Biological Assays: To uncover the full spectrum of its biological effects, novel and more physiologically relevant biological assays are needed. This includes the use of cell-based assays, organoid models, and in vivo studies to evaluate its efficacy and mechanism of action. High-content screening and other advanced imaging techniques can provide detailed information on its cellular effects.

Potential for Interdisciplinary Collaborations

The multifaceted nature of this compound research necessitates collaboration across various scientific disciplines.

Chemistry and Materials Science: The collaboration between organic chemists and materials scientists can lead to the development of novel polymers, coatings, and functional materials based on this compound. researchgate.net Its ability to act as a monomer or a cross-linking agent makes it a promising candidate for creating advanced materials with tailored properties.

Chemistry and Biology/Pharmacology: A strong collaboration between chemists and biologists or pharmacologists is essential for the discovery and development of new therapeutic agents derived from this compound. mdpi.com Chemists can synthesize new derivatives, while biologists can evaluate their biological activity and elucidate their mechanisms of action, creating a feedback loop for the design of more potent and selective compounds.

Q & A

Q. What are the recommended synthetic routes for 4-(1-Hydroxyprop-2-yn-1-yl)phenol, and how can reaction conditions be optimized?

The compound can be synthesized via Claisen-Schmidt condensation , a method validated for structurally similar phenolic chalcones. For example:

- Stepwise protocol : React 2,4-dihydroxyacetophenone (1.2 g) with 4-hydroxybenzaldehyde (1.1 g) in ethanol (5 mL) under acidic catalysis (e.g., thionyl chloride). Heat at reflux for 6–8 hours, followed by crystallization .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) and catalyst concentration to improve yield. Monitor reaction progress via TLC or HPLC (see for HPLC buffer formulations).

Q. How can the structural identity of this compound be confirmed?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., phenolic -OH at δ 9–10 ppm, alkyne protons at δ 2–3 ppm). Compare with reference data for analogous compounds (e.g., (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol ).

- IR : Confirm hydroxyl (-OH) and alkyne (C≡C) stretches at 3200–3600 cm and 2100–2260 cm, respectively.

- HPLC : Use a C18 column with a methanol-buffer mobile phase (65:35) at pH 4.6 for purity assessment .

Q. What preliminary safety assessments should be conducted for this compound?

- Toxicological screening : Conduct in vitro cytotoxicity assays (e.g., MTT on human cell lines) due to the lack of comprehensive toxicological data .

- Handling precautions : Follow GHS guidelines (P261, P262) to avoid inhalation or dermal exposure .

Advanced Research Challenges

Q. How can contradictions in reported thermodynamic properties of similar phenolic compounds be resolved?

For example, reaction enthalpy (ΔrH°) discrepancies (e.g., -9.9 ± 2.9 kJ/mol for phenylphenylolpropane isomerization ):

Q. What methodologies are suitable for studying the environmental degradation of this compound?

- Ecotoxicology : Assess biodegradability via OECD 301 tests (e.g., dissolved organic carbon removal in activated sludge).

- Photodegradation : Expose the compound to UV light in aqueous solutions and analyze by LC-MS for breakdown products .

- Bioaccumulation : Use Daphnia magna or fish models to measure bioconcentration factors (BCFs) .

Q. How can structure-activity relationships (SAR) be explored for its biological activity?

- Systematic SAR : Synthesize derivatives with modifications to the hydroxyl, alkyne, or phenyl groups. Test antimicrobial activity against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays .

- Mechanistic studies : Use fluorescence quenching to assess interactions with bacterial membrane proteins .